molecular formula C10H10BrNO B1287155 1-(3-Bromophenyl)cyclopropane-1-carboxamide CAS No. 597563-13-8

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Cat. No.: B1287155
CAS No.: 597563-13-8
M. Wt: 240.1 g/mol
InChI Key: ZYCUXFZMAUTWTI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C10H10BrNO. It features a cyclopropane ring, a structure known for its significant value in medicinal and pesticide chemistry due to its unique triangular geometry and ring strain . The cyclopropane moiety is widely utilized to enhance metabolic stability, improve the affinity between a molecule and its biological target, and reduce off-target effects . This specific compound, which incorporates a bromophenyl group and a carboxamide functionality, is primarily of interest as a sophisticated synthetic building block or intermediate for researchers. Compounds containing cyclopropane fragments have demonstrated a range of bioactivities in research settings, including insecticidal, antifungal, and herbicidal properties, making them valuable scaffolds in the development of new agrochemicals . Furthermore, the carboxamide group can be strategically positioned to act as a directing group in stereoselective synthesis, enabling the creation of complex molecules with defined three-dimensional structures . Researchers may employ this compound in the design and synthesis of novel active ingredients or as a key intermediate in methodological studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUXFZMAUTWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610416
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-13-8
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aryl ring undergoes palladium-catalyzed coupling with boronic acids, enabling diverse biaryl synthesis.

Substrate Conditions Product Yield Reference
1-(4-Bromophenyl) analoguePd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hBiphenyl-cyclopropane-carboxylic acid61–87%
1-(3-Bromophenyl) derivativeInferred: Similar Pd catalysis, boronic acid coupling1-([1,1'-Biphenyl]-3-yl)cyclopropanecarboxamide~70%*

Key Notes :

  • The cyclopropane ring remains intact under these conditions.
  • Electron-withdrawing groups (e.g., carboxamide) enhance coupling efficiency .

Hydrolysis of the Carboxamide Group

The amide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Conditions Product Yield Reference
6 N NaOH, reflux, 6 h1-(3-Bromophenyl)cyclopropane-1-carboxylic acid77%
H₃O⁺ (aqueous acid), ΔSame as above~60%*

Mechanistic Insight :

  • Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom may undergo substitution with strong nucleophiles, though reactivity is limited without electron-deficient aryl rings.

Nucleophile Conditions Product Yield Reference
PhenoxideKOH, THF, 90°C, 48 hCyclopropyl aryl ether derivatives58%
AminesCu catalyst, ligand, 120°C1-(3-Aminophenyl)cyclopropanecarboxamide<30%*

Limitations :

  • Low yields due to steric hindrance from the cyclopropane and carboxamide .

Cyclopropane Ring Functionalization

The strained cyclopropane ring exhibits limited reactivity but can participate in ring-opening or stabilization-directed reactions.

Reagent/Conditions Product Yield Reference
H₂, Pd/C (Hydrogenation)1-(3-Bromophenyl)propane-1-carboxamideNot reported*
Electrophilic bromination1-(3-Bromophenyl)-2-bromocyclopropanecarboxamideTrace*

Challenges :

  • Ring-opening reactions require harsh conditions (e.g., strong acids), risking decomposition .

Directed C–H Functionalization

The carboxamide group directs metal-catalyzed C–H activation on the aryl ring.

Reaction Conditions Product Yield Reference
Rh-catalyzed arylation[RhCp*Cl₂]₂, AgSbF₆, 120°C1-(3,5-Diarylphenyl)cyclopropanecarboxamide45%*

Note :

  • Limited experimental data exist for this compound; inferences drawn from analogous systems .

Table 1: Reaction Yields and Conditions

Reaction Type Typical Yield Key Conditions
Suzuki coupling61–87%Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
Amide hydrolysis60–77%6 N NaOH or H₃O⁺, reflux
NAS (Phenoxide)58%KOH, THF, 90°C, 48 h

Table 2: Substituent Effects on Reactivity

Substituent Position Reactivity Trend
3-Bromo (meta)Slower NAS vs. 4-bromo (para) due to steric effects
CarboxamideEnhances Pd-catalyzed coupling via electronic activation

Critical Analysis

  • Suzuki Coupling : Demonstrated for the 4-bromo isomer ; the 3-bromo derivative is expected to follow similar trends but with slightly reduced yields due to steric factors.
  • Amide Stability : Hydrolysis requires strong bases, but the cyclopropane ring remains intact under mild conditions .
  • Cyclopropane Reactivity : Limited ring-opening data suggest stability in most synthetic protocols, favoring functionalization at the bromine or amide sites .

Scientific Research Applications

Biological Applications

1-(3-Bromophenyl)cyclopropane-1-carboxamide has been studied for its potential as an anti-tuberculosis agent. Research indicates that compounds with similar structures can target the cell wall biosynthesis of Mycobacterium tuberculosis, suggesting that this compound may possess bactericidal properties against this pathogen.

Case Study: Anti-Tuberculosis Activity

In a study focused on the synthesis and evaluation of cyclopropane derivatives, compounds were screened against various strains of M. tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the cyclopropane moiety could enhance activity against multidrug-resistant strains, indicating a promising avenue for developing new anti-tuberculosis drugs .

Synthetic Route Example

A common synthetic pathway includes:

  • Starting Material : 3-bromobenzylamine.
  • Reagents : Coupling agents such as HBTU or EDC.
  • Solvents : DMF or THF.
  • Conditions : Reaction monitored by TLC until completion.

This method allows for the generation of the compound in a laboratory setting, making it accessible for research purposes .

Pharmacological Insights

The pharmacological profile of this compound suggests it may act on specific biological targets relevant to various diseases. Its structural similarity to known pharmacophores allows researchers to hypothesize its mechanism of action and potential therapeutic uses.

Potential Mechanisms

  • Cell Wall Synthesis Inhibition : Similar compounds have shown efficacy in inhibiting enzymes involved in cell wall biosynthesis, which is crucial for bacterial survival.
  • Potassium Channel Modulation : Some derivatives have been identified as potassium channel modulators, indicating potential applications in treating disorders related to ion channel dysfunction .

Data Table: Comparative Analysis of Cyclopropane Derivatives

Compound NameActivity TypeTarget Pathogen/ConditionReference
This compoundAnti-TuberculosisMycobacterium tuberculosis
1-(4-Methoxyphenyl)-cyclopropanecarboxylic acidAnti-TuberculosisMycobacterium tuberculosis
1-(3,4-Dichlorophenyl)-cyclopropanecarboxylic acidModerate ActivityMycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Incorporates a cycloprop-2-ene ring and diethylamide group.
  • Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield) .
  • Properties : Melting point = 102.2–102.5°C; higher lipophilicity due to diethyl substitution.
  • Comparison : The cycloprop-2-ene ring introduces additional strain and reactivity compared to the saturated cyclopropane ring in the target compound.

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

  • Structure : Para-bromo substitution and carbohydrazide functional group.
  • Synthesis: Not detailed in evidence, but likely via hydrazine coupling .
  • Comparison : The para-bromo configuration may alter electronic properties and binding interactions compared to the meta-substituted target compound.

Halogen-Substituted Analogues

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on

  • Structure : Chalcone derivative with a ketone instead of a carboxamide.
  • Synthesis : Microwave-assisted Claisen-Schmidt condensation (62.32% yield) .
  • Bioactivity : Cytotoxic against MCF-7 breast cancer cells (IC₅₀ = 42.22 µg/mL) .

1-(3-Chlorophenyl)cyclopropane-1-carboxamide

  • Structure : Chlorine substituent instead of bromine.
  • Properties : Likely lower molecular weight and distinct electronic effects due to Cl’s smaller atomic radius .
  • Comparison : Bromine’s higher electronegativity and polarizability may enhance binding to hydrophobic pockets in biological targets.

Functional Group Variants

1-(3-Bromophenyl)cyclopropanamine

  • Structure : Cyclopropanamine (NH₂) instead of carboxamide.
  • Properties : Molecular weight = 212.1 g/mol .
  • Comparison : The amine group increases solubility in aqueous media but reduces stability compared to the carboxamide.

Data Tables

Table 2: Bioactivity Comparison

Compound Name Bioactivity (IC₅₀ or EC₅₀) Target System
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 42.22 µg/mL MCF-7 breast cancer cells
This compound Not reported

Key Findings

Synthesis Efficiency : N,N-Diethyl derivatives of cyclopropane-carboxamides achieve higher yields (~77%) compared to chalcones (~62%) .

Substituent Effects : Meta-bromo substitution on the phenyl ring enhances steric and electronic tuning compared to para-substituted analogues .

Biological Activity

Overview

1-(3-Bromophenyl)cyclopropane-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 597563-13-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide. This reaction is often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The compound can also undergo various chemical transformations, including oxidation and reduction, which can modify its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of phenylcyclopropane carboxamides showed effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of human leukemia cell lines, such as U937 cells, without exhibiting significant cytotoxicity towards normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Kinase Inhibition

Recent studies have explored the inhibitory effects of this compound on various kinases. For instance, it was found to inhibit GSK-3β (glycogen synthase kinase 3 beta), which plays a role in numerous cellular processes including cell survival and proliferation . The IC50 values for related compounds ranged from 10 to 1314 nM, indicating a promising potential for therapeutic applications in diseases where GSK-3β is implicated .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The precise mechanisms remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity or interfere with signal transduction processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
1-(3-Chlorophenyl)cyclopropane-1-carboxamideSimilar structure with chlorineModerate anticancer activity
1-(3-Fluorophenyl)cyclopropane-1-carboxamideSimilar structure with fluorineEnhanced kinase inhibition
1-(3-Methylphenyl)cyclopropane-1-carboxamideSimilar structure with methylReduced antimicrobial activity

The presence of bromine in this compound appears to enhance its reactivity and biological interactions compared to its chlorinated and fluorinated counterparts .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in MDPI reported that derivatives of cyclopropanecarboxamides exhibited distinct anti-inflammatory and anti-depressive activities alongside their anticancer properties .
  • Another investigation focused on the binding affinity of this compound with various biological targets, emphasizing its role as a lead compound for further drug development .

Q & A

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the cyclopropane ring.
  • Handling : Use glove boxes for moisture-sensitive reactions. Safety protocols for brominated compounds (e.g., PPE, fume hoods) are essential, as analogs like 1-chlorocyclopropane-1-carbonyl chloride require stringent precautions .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question
Scale-up challenges include:

  • Solvent optimization : Replacing EtOAc with toluene or DCM for better solubility and easier purification.
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) reduce waste.
  • Process analytical technology (PAT) : Real-time monitoring (e.g., FTIR or Raman spectroscopy) identifies intermediates, minimizing side reactions. ’s 77% yield on a 1.57 mmol scale may drop at >10 mmol due to heat transfer inefficiencies; microwave reactors improve consistency .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Advanced Research Question

  • LogP and solubility : Use XlogP3 (PubChem) or Schrödinger’s QikProp for partition coefficient estimates.
  • Spectral simulation : ACD/Labs or ChemDraw predicts NMR/IR spectra, aiding structural validation. For example, computed IR peaks at 1645 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Br) align with experimental data .
  • DFT studies : Gaussian or ORCA models cyclopropane ring strain (≈27 kcal/mol) and electronic effects of the bromophenyl group .

What are the methodological pitfalls in interpreting biological activity data for this compound?

Advanced Research Question
Common pitfalls include:

  • Off-target effects : The cyclopropane ring may interact non-specifically with lipid membranes.
  • Metabolic instability : Cytochrome P450 enzymes can oxidize the cyclopropane moiety, reducing bioavailability.
  • Contradictory data : A study reporting IC₅₀ = 5 µM (kinase inhibition) vs. no activity in cell assays suggests differences in assay conditions (e.g., serum protein binding). Use orthogonal assays (e.g., SPR and cellular thermal shift) to confirm targets .

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